9-Phenyl-9,10-dihydroacridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-phenyl-9,10-dihydroacridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13,19-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRJGOXQWBRPMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3NC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40313686 | |
| Record name | 9-Phenylacridan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40313686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10537-12-9 | |
| Record name | NSC274898 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Phenylacridan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40313686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Dihydroacridine Frameworks
The foundational structure of 9-Phenyl-9,10-dihydroacridine is the 9,10-dihydroacridine (B10567) scaffold. This tricycle consists of two benzene (B151609) rings fused to a central dihydropyridine (B1217469) ring. This non-planar, butterfly-like conformation is a key characteristic of the dihydroacridine family. researchgate.net The reactivity and electronic properties of these molecules can be readily tuned by introducing various substituents at the 9- and 10-positions.
These compounds are part of a larger class of nitrogen-containing heterocyclic molecules that have garnered significant interest due to their diverse applications. researchgate.net The parent compound, 9,10-dihydroacridine, has been a subject of study for its potential use in various chemical transformations. osti.gov
Significance of the 9 Phenyl Substitution
The introduction of a phenyl group at the 9-position of the dihydroacridine core imparts unique and highly desirable properties to the molecule. This substitution significantly influences the steric and electronic characteristics of the compound, which in turn dictates its behavior in various applications.
The phenyl group can modulate the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). tandfonline.com This tuning is critical for applications in organic electronics, such as in the development of emitters for Organic Light-Emitting Diodes (OLEDs). researchgate.net For instance, the steric hindrance provided by the 9-phenyl group can prevent intermolecular interactions that often lead to quenching of fluorescence in the solid state, a phenomenon known as aggregation-caused quenching (ACQ). tandfonline.com
Furthermore, the 9-phenyl substituent plays a crucial role in the photochemistry of these molecules. Studies have shown that upon excitation, derivatives of 9-phenyl-9,10-dihydroacridine can undergo heterolytic bond cleavage. usc.eduresearchgate.netacs.org This property is being explored for the development of organic photohydrides and for triggering chemical reactions with light. usc.edu The presence of the phenyl group stabilizes the resulting acridinium (B8443388) cation, facilitating these photochemical processes. usc.edu
Historical and Current Research Landscape of 9,10 Dihydroacridine Derivatives
Classical and Modified Synthetic Approaches
Classical methods for the synthesis of the acridine (B1665455) framework have been refined over the years to improve yields, selectivity, and substrate scope. These approaches often involve the construction of the tricyclic ring system through cyclization reactions.
Diels-Alder Reactions for Acridine Ring Formation
The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, has been applied to the synthesis of acridine derivatives. Intramolecular aza-Diels-Alder reactions, in particular, offer an efficient route to fused heterocyclic systems. For instance, the reaction of an alkene-tethered chromene-3-carboxaldehyde with various aromatic amines can lead to the formation of pentacyclic polyaromatic compounds in a single step at ambient temperature. researchgate.net This approach is notable for its high diastereoselectivity, often favoring the formation of the trans-isomer. researchgate.netthieme-connect.com The reaction can be catalyzed by Lewis acids, such as bismuth(III) chloride (BiCl3), which can promote the reaction under mild conditions. thieme-connect.com The bulkiness of substituents on the nitrogen atom of the aniline (B41778) precursor has been shown to play a crucial role in determining the cis/trans ratio of the resulting octahydroacridines, with bulkier groups favoring the trans-fused product. thieme-connect.com
| Catalyst | Key Feature | Outcome |
| BiCl3 | Mild reaction conditions | Good yields of N-substituted octahydroacridines. thieme-connect.com |
| Lewis Acids (general) | Catalyzes intramolecular aza-Diels-Alder | Formation of pentacyclic polyaromatic compounds. researchgate.net |
Acridine N-Oxide and 1,4-Epoxy-1,4-dihydronaphthalene Condensation Routes
A notable method for the synthesis of 9,10-dihydro-9,10- thieme-connect.comrsc.orgbenzenoacridine involves the reaction of acridine N-oxide with 1,4-epoxy-1,4-dihydronaphthalene. benchchem.com This condensation reaction is followed by a dehydration step to yield the final benzoazatriptycene structure. benchchem.com This route provides a direct method to introduce a bridged bicyclic system across the 9 and 10 positions of the acridine core.
Ring-Closing Processes involving Potassium Amide in Liquid Ammonia (B1221849)
An alternative approach to form the azatriptycene skeleton involves a ring-closing process. benchchem.com Treating acridine with a strong base like potassium amide in liquid ammonia can induce an intramolecular cyclization to form 9,10-dihydro-9,10- thieme-connect.comrsc.orgbenzenoacridine. benchchem.comosti.gov This method relies on the generation of a reactive intermediate that undergoes ring closure to furnish the rigid, tricyclic structure.
Reduction-Based Synthesis Routes
Reduction of acridinium (B8443388) precursors is a common and effective strategy for the synthesis of 9,10-dihydroacridines. These methods offer a high degree of control over the final product and are often compatible with a wide range of functional groups.
Sodium Borohydride (B1222165) Reduction of Acridinium Ions
Sodium borohydride (NaBH4) is a widely used reducing agent for the conversion of acridinium ions to their corresponding 9,10-dihydroacridine derivatives. core.ac.uk The reaction typically proceeds by the nucleophilic addition of a hydride ion from the borohydride to the electron-deficient C9 position of the acridinium ring. This method is generally high-yielding and can be performed under mild conditions. core.ac.uk The stereochemical outcome of the reduction can be influenced by the substitution pattern on the acridinium ring, with the hydride often attacking from the less sterically hindered face. rug.nl
| Reducing Agent | Substrate | Key Feature |
| Sodium Borohydride | Acridinium Ions | Mild conditions, high yields. core.ac.uk |
| Hantzsch Ester | Aromatic Azides | Selective reduction in the presence of other functional groups. researchgate.net |
Selective Reduction Strategies for Dihydroacridine Formation
Selective reduction methods are crucial for the synthesis of dihydroacridines in the presence of other reducible functional groups. One such method involves the use of Hantzsch esters as a mild and selective reducing agent. researchgate.net This reagent, in combination with a palladium on carbon (Pd/C) catalyst, can selectively reduce aromatic azides to amines without affecting other sensitive groups like nitro or vinyl functionalities. researchgate.net Another approach involves the Birch reduction of acridine using a potent reducing agent generated from a bipyridine-coordinated borate (B1201080) anion, which can produce 9,10-dihydroacridine in good yield. nih.gov These selective methods are particularly valuable in the synthesis of complex molecules where chemoselectivity is a key concern.
Cross-Coupling and Functionalization Techniques
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing versatile pathways to functionalized 9-phenyl-9,10-dihydroacridine derivatives.
Buchwald–Hartwig Amination for N-Substitution
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of carbon-nitrogen bonds. wikipedia.org This reaction is particularly useful for the N-substitution of the 9,10-dihydroacridine core. The process involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst and a base. wikipedia.org
In the context of 9,10-dihydroacridine synthesis, this methodology is employed to introduce various aryl or alkyl groups at the nitrogen atom (position 10). For instance, the coupling of 9,9-disubstituted-9,10-dihydroacridines with aryl halides allows for the creation of a diverse library of N-aryl-9,10-dihydroacridine derivatives. acs.org The choice of palladium precatalyst, phosphine (B1218219) ligand, base, and solvent is crucial for optimizing the reaction conditions and achieving high yields. acs.org A study on the amination of bromobenzene (B47551) with 9,9-dimethyl-9,10-dihydroacridine (B1200822) highlighted the importance of screening these parameters to develop efficient synthetic protocols for organic semiconductors. acs.org
| Catalyst System Component | Example | Role in Reaction |
| Palladium Precatalyst | Pd₂(dba)₃ | Source of the active Pd(0) catalyst |
| Phosphine Ligand | 1,1'-Bis(diphenylphosphino)ferrocene | Stabilizes the palladium center and facilitates the catalytic cycle |
| Base | Cs₂CO₃ | Promotes the deprotonation of the amine |
| Solvent | Toluene (B28343) | Provides the reaction medium |
This method's tolerance of various functional groups makes it a highly versatile tool for synthesizing complex molecules with tailored electronic properties. wikipedia.org
Suzuki–Miyaura Cross-Coupling for Aryl Substitutions
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an aryl or vinyl halide or triflate. libretexts.org This reaction is instrumental in forming carbon-carbon bonds and has been widely applied to introduce aryl substituents onto the 9,10-dihydroacridine framework. rsc.org
This technique allows for the functionalization of the aromatic rings of the dihydroacridine core. By starting with a halogenated 9,10-dihydroacridine derivative, various aryl groups can be introduced at specific positions. The reaction typically requires a palladium catalyst, a base, and a suitable solvent. libretexts.orgrsc.org The choice of these components can significantly influence the reaction's efficiency and yield. rsc.org For instance, nickel catalysts with tricyclohexylphosphine (B42057) ligands have been shown to be effective for the coupling of aryl carbamates and sulfamates. nih.gov
A key advantage of the Suzuki-Miyaura coupling is its broad substrate scope and functional group tolerance, allowing for the synthesis of a wide array of biaryl compounds. libretexts.orgnih.gov This is particularly valuable in the design of materials for optoelectronic applications, where precise control over the molecular architecture is essential.
| Reaction Component | Example | Function |
| Palladium Catalyst | NiCl₂(PCy₃)₂ | Catalyzes the C-C bond formation |
| Boronic Acid | Arylboronic acid | Provides the aryl group for coupling |
| Base | K₃PO₄ | Activates the boronic acid |
| Solvent | Toluene | Reaction medium |
Sonogashira Coupling for Ethynylphenyl Functionalization
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by palladium and a copper co-catalyst, is a powerful method for introducing ethynylphenyl groups into the this compound structure. libretexts.org
This functionalization is significant for extending the π-conjugated system of the molecule, which can have a profound impact on its photophysical properties. The reaction is typically carried out under mild conditions, making it compatible with a variety of functional groups. wikipedia.org Variations of the Sonogashira coupling, such as copper-free versions, have been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org The synthesis of molecules with D-(π-A)₃ or D-(π-D)₃ structures, where D is an electron-donating core and A is an acceptor, has been achieved using Sonogashira coupling, highlighting its utility in creating complex, functional molecules. researchgate.net
| Catalyst/Reagent | Role in Sonogashira Coupling |
| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps |
| Copper(I) Co-catalyst | Promotes the formation of the key copper acetylide intermediate |
| Base (e.g., amine) | Acts as both a base and a solvent |
| Aryl/Vinyl Halide | The electrophilic coupling partner |
| Terminal Alkyne | The nucleophilic coupling partner |
Oxidative Cyclization and Aromatization in Synthetic Pathways
Oxidative processes play a crucial role in the synthesis and modification of the 9,10-dihydroacridine core. These reactions can lead to the formation of the acridine ring system itself or the conversion of dihydroacridines to their fully aromatic acridine counterparts.
The oxidation of N-substituted 9,10-dihydroacridines is a common method to produce acridones. nih.gov For example, the photocatalytic oxidation of N-phenyl-9,10-dihydroacridine using visible light and molecular oxygen can yield the corresponding acridone (B373769) in high yield. nih.gov Furthermore, the oxidative aromatization of non-fluorescent 9,10-dihydroacridine derivatives can be triggered by specific analytes, leading to highly fluorescent acridinium products. This property has been exploited in the development of fluorescent probes. nih.gov
Copper-catalyzed N,N-diarylation followed by oxidative aromatization provides a facile route to nitrogen-embedded polyacenes. acs.org The electrochemical oxidation of 9-substituted 9,10-dihydroacridines has also been investigated, revealing a dual reactivity that can lead to either the formation of 9-substituted acridines or the cleavage of the C-X bond at the 9-position. researchgate.net
Modular Synthesis Protocols
Modular synthesis approaches offer a flexible and efficient way to construct complex molecules from simpler building blocks. These strategies are particularly valuable for creating libraries of related compounds for structure-activity relationship studies.
Ortho-C-H Alkenylation/Hydroarylation Sequences
A notable modular synthesis of 9,10-dihydroacridines involves a one-pot sequence of ortho-C-H alkenylation of diarylamines with aryl alkynes, followed by an intramolecular hydroarylation. researchgate.netnih.gov This transformation is effectively catalyzed by a combination of hexafluoroisopropanol (HFIP) and a Brønsted acid like triflimide. researchgate.netevitachem.commdpi.com This method allows for the construction of the 9,10-dihydroacridine framework from readily available starting materials in a single operation, offering high efficiency and functional group compatibility. nih.govevitachem.com The reaction proceeds through the formation of an olefin intermediate, which then undergoes an intramolecular cyclization to yield the final dihydroacridine product. researchgate.net This approach provides a powerful tool for the synthesis of structurally diverse 9,10-dihydroacridines. evitachem.com
| Reagent/Catalyst | Role in the Modular Synthesis |
| Diarylamine | Starting material providing the N-H and ortho C-H bonds |
| Aryl Alkyne | Reacts with the diarylamine to form the vinyl intermediate |
| Hexafluoroisopropanol (HFIP) | Solvent that promotes the reaction sequence |
| Triflimide | Brønsted acid catalyst that triggers the process |
Palladium-Catalyzed Reactions for Dihydroacridine Scaffolds
Palladium catalysis has emerged as a powerful and versatile tool for the synthesis of dihydroacridine frameworks. These methods often provide high efficiency and broad substrate scope, enabling the construction of complex molecular architectures.
A notable strategy involves a palladium-catalyzed cascade reaction. For instance, a highly efficient cascade metallo-ene/metallo-carbene coupling reaction has been developed to produce 2,3-dihydropyrrole derivatives in high yields. researchgate.net This type of transformation highlights the ability of palladium catalysis to orchestrate multiple bond-forming events in a single pot. Another innovative approach is the palladium-catalyzed reaction of β-aminoketones with o-dihaloarenes, which combines organocatalysis and transition-metal catalysis. researchgate.net This methodology has been successfully applied to the synthesis of 9-methylene-9,10-dihydroacridines. researchgate.net
Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of the dihydroacridine core. The Buchwald-Hartwig amination, for example, is a key reaction for introducing aryl or heteroaryl groups at the N-10 position. The synthesis of 10-(4-chlorophenyl)-9,9-dimethyl-4-phenyl-9,10-dihydroacridine was achieved by reacting 9,9-dimethyl-4-phenyl-9,10-dihydroacridine with 1-bromo-4-chlorobenzene (B145707) in the presence of a palladium catalyst like Pd(dba)₂ and a phosphine ligand. rsc.org Similarly, Suzuki-Miyaura coupling reactions are employed to introduce phenyl groups at various positions on the acridine skeleton, as demonstrated by the synthesis of 9,9-dimethyl-4-phenyl-9,10-dihydroacridine from 4-bromo-9,9-dimethyl-9,10-dihydroacridine (B8246401) and phenylboronic acid using Pd(PPh₃)₄ as the catalyst. rsc.org
The development of robust and versatile palladium catalysts is crucial for the success of these reactions. rsc.org The in situ generation of the active Pd(0) catalyst from a Pd(II) precatalyst is a critical step that requires careful control to avoid side reactions. rsc.org High-throughput experimentation has been utilized to identify unique catalyst/base combinations, such as a Pd–NiXantphos system, that can efficiently promote challenging C(sp³)–H arylation reactions at room temperature. acs.org
Recent advancements have also focused on creating modular, one-pot syntheses. A notable example is the reaction sequence involving a selective ortho-C-alkenylation of diarylamines with aryl alkynes, followed by an intramolecular hydroarylation to form the 9,10-dihydroacridine framework. researchgate.net This process is facilitated by the combination of hexafluoroisopropanol and triflimide as a catalyst system. researchgate.net
Table 1: Examples of Palladium-Catalyzed Reactions for Dihydroacridine Scaffolds
| Reaction Type | Reactants | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | 9,9-dimethyl-4-phenyl-9,10-dihydroacridine, 1-bromo-4-chlorobenzene | Pd(dba)₂, tri-tert-butylphosphine, sodium tert-butoxide | 10-(4-chlorophenyl)-9,9-dimethyl-4-phenyl-9,10-dihydroacridine | rsc.org |
| Suzuki-Miyaura Coupling | 4-bromo-9,9-dimethyl-9,10-dihydroacridine, phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 9,9-dimethyl-4-phenyl-9,10-dihydroacridine | rsc.org |
| ortho-C-Alkenylation/ Hydroarylation | Diphenylamines, aryl alkynes | Hexafluoroisopropanol, triflimide | 9,10-dihydroacridines | researchgate.net |
| Cascade Metallo-ene/ Metallo-carbene Coupling | Alkene-tethered carbamoyl (B1232498) chlorides, N-tosyl hydrazones | Palladium catalyst | Alkene-functionalized oxindoles | researchgate.net |
Enantioselective Synthesis and Chiral Information Transfer
The development of enantioselective synthetic routes to chiral this compound derivatives is of significant interest, particularly for applications in chiroptical materials and asymmetric catalysis.
One strategy for achieving enantioselectivity is through the use of chiral catalysts. While the direct asymmetric synthesis of this compound itself is a developing area, related structures have been synthesized with high enantiomeric excess using chiral organocatalysts. For instance, a series of P-stereogenic chiral phosphorus acids (CPAs) have been synthesized and evaluated as organocatalysts in asymmetric transfer hydrogenation reactions. beilstein-journals.org Although their efficacy was limited in the specific reaction studied, this line of research is crucial for developing new structural design elements for future chiral catalysts. beilstein-journals.org
Another important concept is chiral information transfer, where the chirality of a starting material is transferred to the product. It has been demonstrated that by using enantiopure substrates as starting materials, the chiral information can be completely transferred to the final dihydroacridine product. researchgate.net This approach is highly valuable as it leverages existing chiral pools to generate new, enantiomerically pure compounds.
The synthesis of chiral molecules often involves the use of chiral building blocks or auxiliaries. For example, chiral octahydronaphthol has been used as a chiral skeleton to synthesize a pair of chiral TADF enantiomers incorporating a 9,9-dimethyl-9,10-dihydroacridine donor unit. mdpi.com Similarly, chiral (R/S)-1-phenylethylamine has been introduced onto a blue TADF molecule to construct new chiral molecules. mdpi.com
The synthesis of these chiral dihydroacridine derivatives is often accomplished through multi-step sequences. A common approach involves the synthesis of a racemic mixture followed by chiral resolution, or the use of chiral starting materials that guide the stereochemistry of subsequent reactions.
Table 2: Strategies for Enantioselective Synthesis and Chiral Information Transfer
| Strategy | Description | Example | Reference |
|---|---|---|---|
| Chiral Catalysis | Use of a chiral catalyst to induce enantioselectivity in a reaction. | Synthesis and evaluation of P-stereogenic chiral phosphorus acids for asymmetric transfer hydrogenation. | beilstein-journals.org |
| Chiral Information Transfer | Transfer of chirality from an enantiopure starting material to the product. | Complete transfer of chiral information to the dihydroacridine product when using enantiopure substrates. | researchgate.net |
| Chiral Building Blocks | Incorporation of a chiral moiety into the molecular structure. | Use of chiral octahydronaphthol as a chiral skeleton in the synthesis of TADF enantiomers. | mdpi.com |
Oxidation and Reduction Pathways
The interconversion between the dihydroacridine and the corresponding aromatic acridinium cation is a defining feature of the compound's chemistry, achievable through both chemical and electrochemical means.
The oxidation of this compound leads to the formation of the thermodynamically stable 9-phenylacridinium cation. This transformation involves the formal loss of a hydride ion (H⁻) from the C-9 position, resulting in the aromatization of the central ring. This process can be initiated by various chemical oxidants. For instance, 10-alkyl-9,10-dihydroacridines can be efficiently oxidized to their corresponding acridinium salts using reagents like chromic acid. thieme-connect.de The driving force for this reaction is the significant stabilization gained from forming the extended aromatic π-system of the acridinium ion. usc.edu
Furthermore, this oxidation is a key step in the photochemical applications of dihydroacridines. researchgate.netacs.org Upon photoexcitation, derivatives such as 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) are oxidized to the corresponding 10-methyl-9-phenylacridinium ion. usc.eduresearchgate.net This photo-oxidation highlights the compound's ability to act as a hydride donor, a process central to its use as an organic photohydride. usc.eduacs.org
The electrochemical oxidation of 9-substituted 9,10-dihydroacridines has been studied to understand the mechanism of electron transfer and subsequent reactions. researchgate.net The process typically results in aromatization through the cleavage of the C-H bond at the 9-position. researchgate.netacs.org Cyclic voltammetry studies of dihydroacridine derivatives show that they undergo a reversible or quasi-reversible oxidation process, indicating good electrochemical stability of the resulting radical cation and the final aromatic product. tandfonline.com
The oxidation potential is a key parameter that reflects the ease of removing an electron. For example, studies on related 9,9-dimethyl-9,10-dihydroacridine derivatives show onset oxidation potentials in the range of 0.6 to 0.7 V. tandfonline.comscut.edu.cn These potentials can be used to calculate the Highest Occupied Molecular Orbital (HOMO) energy levels, which for these derivatives were found to be approximately -5.13 to -5.27 eV. tandfonline.comscut.edu.cn The electrochemical oxidation generally proceeds via the formation of a radical cation intermediate, which then deprotonates to yield the stable aromatic acridinium cation. researchgate.net
| Compound Derivative | Onset Oxidation Potential (Eox) | Calculated HOMO Level (eV) | Reference |
|---|---|---|---|
| PIO-α-DMAc | 0.6 V | -5.13 eV | tandfonline.com |
| PIO-β-DMAc | 0.7 V | -5.27 eV | tandfonline.com |
Data for 9,9-dimethyl-9,10-dihydroacridine functionalized phosphoindole oxides (PIO-α-DMAc and PIO-β-DMAc) are presented to illustrate typical electrochemical values for this class of compounds.
The reduction of the aromatic 9-phenylacridinium cation regenerates the this compound structure. This reaction is a formal hydride addition to the C-9 position. A common and efficient laboratory method for this transformation is the use of a chemical reducing agent. For example, 10-methyl-9-phenylacridinium (PhAcr⁺) can be reduced back to 10-methyl-9-phenyl-9,10-dihydroacridine (PhAcrH) using sodium borohydride (NaBH₄) in ethanol. usc.edu The reaction proceeds by the nucleophilic attack of a hydride ion from NaBH₄ onto the electron-deficient C-9 of the acridinium ring.
More generally, the reduction of the acridine core can selectively target the central pyridine-like ring. Using zinc and hydrochloric acid, the acridine system can be reduced to 9,10-dihydroacridine. pharmaguideline.com This highlights the susceptibility of the heterocyclic ring to reduction compared to the outer benzenoid rings. pharmaguideline.com
Substitution Reactions at Key Positions
The reactivity of the acridine ring system towards substitution is analogous to that of pyridine (B92270) and quinoline. pharmaguideline.com The electron density distribution in the molecule dictates the preferred positions for electrophilic and nucleophilic attack.
Nucleophilic Substitution : The C-9 position of the acridine ring system has a low electron density, making it the preferred site for attack by nucleophiles. pharmaguideline.com This reactivity is enhanced in the quaternary acridinium salts, where the positive charge on the nitrogen atom further activates the C-9 position.
Electrophilic Substitution : In contrast, electrophilic substitution reactions occur on the electron-rich outer benzenoid rings. The preferred positions for attack by electrophiles are the C-2 and C-7 positions, which can lead to di-substituted products. pharmaguideline.com
While these are general patterns for the acridine core, they provide the foundational principles for the expected substitution reactivity of this compound, assuming prior or concurrent oxidation to the acridinium state for nucleophilic attack at C-9, or direct reaction on the phenyl rings for electrophilic substitution.
Photochemical Reactivity and Excited-State Processes
This compound and its N-alkylated derivatives are known for their significant photochemical reactivity, particularly their ability to function as "organic photohydrides."
Upon absorption of UV light, 10-methyl-9-phenyl-9,10-dihydroacridine (PhAcrH) can release a hydride ion through a complex, multi-step excited-state process. usc.eduacs.org This photochemical event is of interest for generating solar fuels, such as reducing protons to produce hydrogen. usc.edu
The mechanism does not occur via a simple, concerted release of H⁻ from the singlet excited state. Instead, detailed spectroscopic studies have elucidated a stepwise pathway that proceeds from the triplet excited state. usc.eduacs.org The key steps are as follows:
Excitation and Intersystem Crossing : After initial excitation to the first excited singlet state (S₁), the molecule undergoes efficient intersystem crossing (ISC) to the triplet excited state (T₁). researchgate.net In aprotic solvents, this triplet state is the dominant species observed. bgsu.edu
Stepwise Electron/Hydrogen-Atom Transfer : The hydride release occurs from the triplet state through a sequential electron/hydrogen-atom transfer mechanism. usc.eduacs.org The excited molecule first transfers an electron, followed by a hydrogen atom.
Product Formation : This process results in the oxidation of PhAcrH to the corresponding aromatic acridinium ion (PhAcr⁺). usc.eduohiolink.edu In studies conducted in acetonitrile (B52724)/water mixtures, this transformation achieved a 52% conversion to PhAcr⁺. usc.eduacs.orgohiolink.edu The released "hydride" reduces the solvent system; however, the yield of molecular hydrogen (H₂) was found to be relatively low (around 2.5%), suggesting that the primary reduction target was the acetonitrile co-solvent. usc.edu
Photochemical Hydroxide (B78521) Ion Release
A particularly interesting photochemical reaction of certain this compound derivatives is the light-induced release of a hydroxide ion. This process has been extensively studied for 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine. nih.govacs.org
The photochemical release of a hydroxide ion from 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine and its 9-methoxy derivative proceeds through the heterolytic cleavage of the C-O bond. nih.govacs.orgrsc.orgkaust.edu.sa This bond scission results in the formation of the 10-methyl-9-phenylacridinium cation (Acr⁺) and a hydroxide ion (⁻OH). nih.govacs.org The driving force for this reaction is the stabilization of the resulting cation through aromatization. rsc.orgkaust.edu.sa
Femtosecond and nanosecond UV-vis transient absorption spectroscopy have been instrumental in elucidating the dynamics of this process. nih.govacs.org In protic solvents, a rapid heterolytic cleavage is observed, with a characteristic lifetime of 108 picoseconds for the C-OH bond. researchgate.netnih.govacs.org The resulting Acr⁺ and ⁻OH ions exhibit a long recombination lifetime, with no significant decay observed within 100 microseconds. researchgate.netnih.govacs.org The C-OMe bond in the methoxy (B1213986) derivative is even weaker, with a cleavage lifetime of 83 ps in methanol (B129727). bgsu.edu
The solvent environment plays a crucial role in the photoreactivity of 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine. nih.govacs.org Protic solvents, such as methanol and water/acetonitrile mixtures, are observed to facilitate the heterolytic C-O bond cleavage. nih.govacs.org This is attributed to the ability of protic solvents to stabilize the departing hydroxide ion through hydrogen bonding, which promotes the migration of the negative charge. acs.org
In contrast, in aprotic solvents like acetonitrile and benzene, the photochemical behavior is different. acs.org Instead of heterolysis, intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁) becomes the dominant process. researchgate.netnih.govacs.org In the absence of protic solvation, 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine (AcrOH) shows no photochemical release of hydroxide ions, and the excited state decays back to the ground state through intersystem crossing. usc.eduresearchgate.net
Table 1: Solvent Effects on the Photochemical Pathways of 9-Hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine (AcrOH)
| Solvent Type | Predominant Photochemical Process | Key Observation |
|---|---|---|
| Protic (e.g., Methanol, Water/Acetonitrile) | Heterolytic C-O Bond Cleavage | Rapid formation of Acr⁺ and ⁻OH. nih.govacs.org |
| Aprotic (e.g., Acetonitrile, Benzene) | Intersystem Crossing (S₁ → T₁) | No significant formation of Acr⁺. researchgate.netnih.govacs.org |
While the primary photochemical pathway for 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine in protic solvents is the heterolytic cleavage to form hydroxide ions, the possibility of homolytic C-O bond cleavage to produce hydroxyl radicals (•OH) has also been considered. bgsu.edu Thermodynamic calculations based on the Förster energy diagram suggest that both heterolytic and homolytic C-O bond cleavages are energetically feasible in the excited state. bgsu.edu
However, experimental observations indicate that the formation of hydroxide ions is the dominant process. bgsu.edu One proposed explanation for the lack of observable homolytic products is the existence of a conical intersection between the triplet excited state (T₁) and the ground state (S₀) along the C-O bond coordinate, which would lead to efficient non-radiative decay rather than the formation of free radicals. bgsu.edu The mechanism for water oxidation by some iminium-based catalysts, a related process, is proposed to involve the generation of alkoxyl radicals from a pseudobase via proton-coupled electron transfer (PCET). ohiolink.edu
Role of Triplet Excited States in Photoreactions
The photochemical reactions of this compound and its derivatives are significantly influenced by their behavior in electronically excited states. Research into the excited-state dynamics of these compounds reveals that the triplet excited state plays a pivotal role in key transformations, such as photo-induced hydride release.
Studies on 10-methyl-9-phenyl-9,10-dihydroacridine (PhAcrH), a closely related analogue, have demonstrated that upon photoexcitation, the molecule can undergo oxidation to form the corresponding 10-methyl-9-phenylacridinium ion (PhAcr+). usc.edu This process does not occur directly from the initially formed singlet excited state but rather from the triplet state (T1). The mechanism is described as a stepwise electron/hydrogen-atom transfer. usc.edursc.org
Nanosecond transient absorption spectroscopy has been instrumental in identifying the intermediates involved in these photoreactions. For PhAcrH, a transient absorption band observed around 550 nm is assigned to the T1 state. usc.edu The decay of this triplet state is correlated with the formation of the product, confirming its role as the key reactive intermediate. The computed maximum absorption for this T1 state is in close agreement with experimental observations, further supporting this assignment. usc.edu In related acridinol systems, the triplet excited-state absorption energy shows little variation across different solvents, suggesting a robust and fundamental characteristic of this excited state. bg.ac.rs
Quantum Yield Determination for Photochemical Reactions
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed by the system. The determination of quantum yields for reactions involving this compound and its derivatives is crucial for understanding reaction mechanisms and optimizing conditions for applications like photocatalysis.
The quantum yield for the photosensitized oxidation of 9-substituted 10-methyl-9,10-dihydroacridines, including the 9-phenyl derivative (AcrHPh), has been systematically investigated. acs.org These experiments are typically conducted using a chemical actinometer to measure the intensity of the incident light at a specific wavelength. acs.org The photochemical reaction is monitored by a diode array spectrophotometer, tracking the increase in absorbance of the product, the acridinium ion (AcrH+), which has a characteristic maximum absorption (λmax). acs.org
For the photooxidation of various 9-substituted 10-methyl-9,10-dihydroacridines (AcrHR) in the presence of 9,10-dicyanoanthracene (B74266) (DCA) and a scandium ion (Sc³⁺) in oxygen-saturated acetonitrile, the quantum yield was found to depend on the concentration of the AcrHR substrate. acs.org The data indicates that as the concentration of the dihydroacridine increases, the quantum yield approaches a limiting value. acs.org This limiting value is determined by the competition between productive reaction steps and non-productive back electron transfer processes. acs.org
In a different study involving the photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine (AcrH₂) by dioxygen with a manganese porphyrin catalyst, the quantum yield was determined to be 0.14%. nih.gov This reaction also showed a significant deuterium (B1214612) kinetic isotope effect, indicating that hydrogen-atom transfer is part of the rate-determining step. nih.gov
The table below summarizes the quantum yield dependence on the concentration for the photosensitized oxidation of various 9-substituted 10-methyl-9,10-dihydroacridines.
| Substituent (R) at C9 | Limiting Quantum Yield (Φ) |
| Phenyl (Ph) | ~0.6 |
| tert-Butyl (But) | ~1.2 |
| Ethyl (Et) | ~1.4 |
| Methyl (Me) | ~1.5 |
| Benzyl (CH₂Ph) | ~1.6 |
| Acridinyl (AcrH) | ~1.8 |
| Hydrogen (H) | ~2.5 |
| Data is estimated from the graphical representation in the cited source for the photooxidation of AcrHR in the presence of DCA and Sc³⁺. acs.org |
Intramolecular Rearrangements and Fission Reactions
Oxidative Cleavage to Triphenylamines
Under specific oxidative conditions, the carbon-carbon bond at the 9-position of the dihydroacridine ring can undergo fission, leading to a significant structural rearrangement. A notable example is the oxidative cleavage of 9-aryl-9-hydroxy-10-phenyl-9,10-dihydroacridines to form 2'-aroyl-2-hydroxytriphenylamines. journals.co.za
This transformation is achieved by treating the starting acridinol with hydrogen peroxide in an acidic medium, such as acetic acid. journals.co.za The reaction proceeds via a rearrangement rather than the formation of a hydroperoxide. The resulting product is a hydroxytriphenylamine, a multifunctional molecule. This was confirmed by the absence of a reaction with iodide-acetic acid solution and the successful formation of a monoacetyl derivative. journals.co.za Spectroscopic analysis, particularly the presence of a carbonyl signal in the ¹³C NMR spectrum, confirms the aroyl structure. journals.co.za
The proposed mechanism involves the ready formation of an acridinium cation from the starting acridinol in the acidic environment. journals.co.za This cation is then attacked by hydrogen peroxide, leading to an intermediate that rearranges to the final triphenylamine (B166846) product through cleavage of the C9-C9a bond. journals.co.za The reaction has been successfully applied to various 9-aryl substituted dihydroacridines. journals.co.za
The table below details the specific transformations of various 9-aryl-9-hydroxy-10-phenyl-9,10-dihydroacridines.
| Starting Compound | R-Group on 9-Aryl Substituent | Product |
| 9,10-Diphenyl-9-hydroxy-9,10-dihydroacridine | H | 2'-Benzoyl-2-hydroxytriphenylamine |
| 9-(p-Methylphenyl)-9-hydroxy-10-phenyl-9,10-dihydroacridine | p-CH₃ | 2'-(p-Toluoyl)-2-hydroxytriphenylamine |
| 9-(p-Chlorophenyl)-9-hydroxy-10-phenyl-9,10-dihydroacridine | p-Cl | 2'-(p-Chlorobenzoyl)-2-hydroxytriphenylamine |
| 9-(p-Methoxyphenyl)-9-hydroxy-10-phenyl-9,10-dihydroacridine | p-OCH₃ | 2'-(p-Anisoyl)-2-hydroxytriphenylamine |
| Data derived from the study on the oxidative cleavage of 9-aryl-9-hydroxy-10-phenyl-9,10-dihydroacridines. journals.co.za |
Rearrangements of N-Arylindoles to Dihydroacridines
A novel reductive rearrangement reaction provides a synthetic route to dihydroacridines from N-arylindoles. rsc.orgnih.gov This transformation is triggered by heating an N-arylindole with a combination of triethylsilane (Et₃SiH) and potassium tert-butoxide (KOtBu). rsc.orgnih.govresearchgate.net
The proposed mechanism for this rearrangement is a multi-step process initiated by the formation of an indole (B1671886) radical anion. rsc.orgnih.gov This is followed by the fragmentation of the C2–N bond within the indole nucleus. The final key step is a ring-closing reaction that proceeds via a hydrogen atom transfer, which is dependent on the presence of potassium ions. rsc.orgnih.gov The study of substrates designed as 'radical-traps' provided crucial evidence to support this mechanistic pathway. rsc.org This method represents a new type of rearrangement for the synthesis of the dihydroacridine scaffold. rsc.orgnih.gov
Spectroscopic and Photophysical Characterization in Research
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy is a fundamental tool for understanding the electronic structure of molecules. For 9-Phenyl-9,10-dihydroacridine and its analogues, this technique provides insights into the energy of the electronic transitions.
The steady-state UV/Vis absorption spectra of 9,10-dihydroacridine (B10567) derivatives are characterized by absorption bands in the ultraviolet and visible regions. For instance, the excited-state behavior of 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) has been investigated using steady-state UV/vis absorption spectroscopy. acs.org The absorption profile of these molecules can be influenced by the solvent environment and the nature of substituents. In derivatives of 9,9-dimethyl-9,10-dihydroacridine (B1200822), the absorption profiles can be red-shifted by increasing the conjugation of the molecule, which suggests potential for use in milder irradiation conditions.
Derivatives of 9-phosphoryl-9,10-dihydroacridine have also been studied, revealing how different substituents on the phosphoryl moiety can influence their electronic properties. The UV-vis absorption spectra of novel 9-phenyl-9-phosphafluorene oxide derivatives, which feature a related structural motif, show two main absorption bands around 290 nm and 340 nm in toluene (B28343) solution. The band at approximately 290 nm is attributed to π→π* transitions within the conjugated system, while the band around 340 nm is assigned to intramolecular charge transfer processes. The solvent polarity was found to have an insignificant effect on the molecular ground state of these compounds.
Table 1: UV/Vis Absorption Data for Selected 9,10-Dihydroacridine Derivatives
| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |
|---|---|---|---|
| 10-Methyl-9-phenyl-9,10-dihydroacridine | Acetonitrile (B52724)/Water | Not specified | acs.org |
| 9,9-Dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine | N,N-dimethylformamide | ~380 | |
| 2,7-Biphenyl-9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine | N,N-dimethylformamide | ~460 | |
| 9-Phenyl-9-phosphafluorene oxide derivative (7-H) | Toluene | ~290, ~340 |
Time-resolved transient absorption spectroscopy provides critical information about the dynamics of excited states. Studies on 10-methyl-9-phenyl-9,10-dihydroacridine have utilized both femtosecond and nanosecond transient absorption spectroscopy to probe its excited-state hydride release mechanism. acs.org Upon excitation, this compound is oxidized to the corresponding iminium ion, with the process occurring from the triplet excited state through a stepwise electron/hydrogen-atom transfer. acs.org
Similarly, the excited-state behavior of 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine has been examined using femtosecond and nanosecond UV-vis transient absorption spectroscopy. These studies revealed solvent-dependent C-O bond cleavage, with fast heterolytic cleavage observed in protic solvents and intersystem crossing in aprotic solvents.
Photoluminescence and Emission Spectroscopy
Photoluminescence spectroscopy probes the emission of light from a molecule after it has absorbed photons. This includes fluorescence and phosphorescence, which are key to understanding the radiative decay pathways of excited states.
Derivatives of 9,10-dihydroacridine often exhibit interesting fluorescence properties. The emission characteristics are sensitive to the molecular structure and the surrounding environment. For example, 9,9-dimethyl-9,10-dihydroacridine functionalized phosphoindole oxides have been synthesized and show strong emission in the aggregated state.
The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the fluorescence process. For some green thermally activated delayed fluorescent emitters based on the 9,9-dimethyl-9,10-dihydroacridine donor, high PLQY values of around 0.80 have been reported. tandfonline.com For example, 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine (DMAC-TRZ) exhibits a high PLQY of 0.83. tandfonline.com
Many derivatives of 9,10-dihydroacridine are designed to exhibit thermally activated delayed fluorescence (TADF). This process allows for the harvesting of triplet excitons and their conversion into singlets, leading to enhanced emission efficiency in devices like organic light-emitting diodes (OLEDs). The TADF mechanism relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).
Compounds incorporating the 9,9-dimethyl-9,10-dihydroacridine moiety as a donor and an electron-accepting unit, such as a triazine or pyrimidine, have shown excellent TADF properties. For instance, DMAC-TRZ has a small ΔEST of 0.05 eV and a short excited-state lifetime of 3.6 µs. tandfonline.com Other D-A-D structured emitters with a 9,9-dimethyl-9,10-dihydroacridine donor have also demonstrated efficient TADF with small singlet-triplet energy differences. rsc.org
Table 2: TADF Properties of Selected 9,10-Dihydroacridine Derivatives
| Compound | ΔEST (eV) | PLQY | Delayed Lifetime (µs) | Reference |
|---|---|---|---|---|
| DMAC-TRZ | 0.05 | 0.83 | 3.6 | tandfonline.com |
| TRZ-DDMAc | Not specified | Not specified | 10.32 | rsc.org |
| TRZ-DDPAc | Not specified | 0.797 (doped film) | 10.37 | rsc.org |
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation or in the solid state. tandfonline.com This effect is often attributed to the restriction of intramolecular motion (RIM), which blocks non-radiative decay channels. tandfonline.com
The 9,9-dimethyl-9,10-dihydroacridine scaffold has been incorporated into molecules exhibiting AIE. For example, novel luminogens consisting of 9,9-dimethyl-9,10-dihydroacridine and phosphoindole oxide have been shown to be AIE-active. tandfonline.com These compounds are weakly emissive in a good solvent like THF but show a significant increase in emission intensity in a THF/water mixture with a high water fraction, where they aggregate. tandfonline.com The mechanism is believed to involve the restriction of intramolecular rotation and vibration in the aggregated state, which promotes radiative decay. tandfonline.com
Solvatochromism and Intramolecular Charge Transfer (ICT) States
The photophysical behavior of acridine (B1665455) derivatives is often characterized by their sensitivity to the solvent environment, a phenomenon known as solvatochromism. This behavior is linked to the formation of an Intramolecular Charge Transfer (ICT) state upon photoexcitation. In donor-π-acceptor (D–π–A) systems, photoexcitation can cause an electron to move from the donor to the acceptor part of the molecule, creating a more polar excited state compared to the ground state. rsc.org
While specific studies focusing solely on the solvatochromism of this compound are not extensively detailed in the provided results, the principles can be inferred from related compounds. For instance, studies on other D–π–A fluorophores show that while absorption bands may not shift significantly with solvent polarity, emission spectra often exhibit large red-shifts as the solvent polarity increases. rsc.org This indicates a greater stabilization of the more polar excited state in polar solvents. rsc.org In some acridine derivatives, the ICT emission can be quenched by the addition of water to polar solvents. nih.gov Theoretical calculations support the concept of charge transfer from a donor to an acceptor via a π-conjugated linker to form an ICT state. rsc.org The environment can influence the nature of the excited state; for example, aqueous solvents can stabilize a charge transfer state, leading to rapid non-radiative deactivation, while non-polar solvents may destabilize it, increasing the singlet-state lifetime. umbc.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise molecular structure of organic compounds like this compound. omicsonline.orgresearchgate.net By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in the molecule can be established. uobasrah.edu.iqethernet.edu.et
In a zincate-mediated arylation reaction to synthesize 9,10-dihydro-9-phenylacridine, the product was characterized using multinuclear NMR spectroscopy. acs.org The ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, allowing for its unambiguous identification. nih.govresearchgate.net The signals in the aromatic region of the ¹H NMR spectrum correspond to the protons on the acridine and phenyl rings, while the aliphatic signals correspond to the protons at the C9 and N10 positions of the dihydroacridine core. Similarly, the ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the structure. nih.gov The solvent used to acquire the spectra (e.g., CDCl₃, DMSO-d₆) can influence the chemical shifts of the signals. nih.govresearchgate.net
Table 1: Representative NMR Data for Acridine Derivatives
| Nucleus | Type of Atom | Chemical Shift (δ) Range (ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic | 6.5 - 8.5 | Signals for protons on the acridine and phenyl rings. rsc.orgmdpi.com |
| ¹H | N-H | Variable, often broad | The chemical shift is dependent on solvent and concentration. |
Note: Specific chemical shift values for this compound can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) in Reaction Product Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, making it invaluable for confirming the identity of reaction products. mdpi.com In the synthesis of 9-anilinoacridine (B1211779) derivatives, tandem mass spectrometry (ES-MS/MS) was utilized for structure determination. nih.gov
When analyzing a reaction mixture, MS can identify the desired product, such as this compound, by detecting its molecular ion peak (M⁺). The mass-to-charge ratio (m/z) of this peak corresponds to the molecular weight of the compound. For 9,10-dihydroacridine, the parent molecule, the molecular weight is 181.23 g/mol . nist.gov
Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. The molecular ion can break apart into smaller, characteristic fragment ions. libretexts.org The pattern of these fragments serves as a molecular fingerprint that can help to confirm the structure of the analyte. libretexts.orgmiamioh.edu For instance, in the analysis of butyrophenone, fragment ions corresponding to α-cleavage and McLafferty rearrangement were observed, helping to elucidate the ionization and fragmentation pathways. nih.gov Similarly, the fragmentation of this compound would yield specific ions that can be predicted based on the stability of the resulting carbocations and radical species. libretexts.org
Table 2: Common Fragment Ions in Mass Spectrometry of Aromatic Amines
| Fragmentation Process | Common Neutral Loss | Notes |
|---|---|---|
| Loss of H radical | H• | Results in a strong (M-1)⁺ peak. miamioh.edu |
| α-cleavage | Alkyl radical | Cleavage of the bond adjacent to the nitrogen atom. miamioh.edu |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a widely used technique to identify the functional groups present in a molecule. utdallas.edu Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds, such as stretching and bending. vscht.cz The resulting IR spectrum provides a characteristic pattern of absorption bands that reveals the molecular framework.
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. These include:
C-H Stretching: Aromatic C-H bonds typically absorb in the region of 3100-3000 cm⁻¹, while the aliphatic C-H bonds of the dihydroacridine ring would absorb just below 3000 cm⁻¹. vscht.czlibretexts.org
N-H Stretching: The secondary amine (N-H) group in the dihydroacridine ring would show a characteristic absorption band in the range of 3500-3300 cm⁻¹. Secondary amines typically show a single, sharp peak in this region. libretexts.org
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings appear in the 1600-1450 cm⁻¹ region. libretexts.org
C-N Stretching: The stretching vibration for the C-N bond of the aromatic amine would be observed in the 1350-1250 cm⁻¹ range.
The NIST Chemistry WebBook provides a reference IR spectrum for the parent compound, 9,10-dihydroacridine, which shows the key vibrational modes. nist.govnist.gov Comparing the experimental spectrum of a synthesized product with reference spectra helps to confirm its identity. wikipedia.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3500 - 3300 | Medium, Sharp |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Strong |
Theoretical and Computational Investigations of 9 Phenyl 9,10 Dihydroacridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic characteristics of molecules like 9-Phenyl-9,10-dihydroacridine. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying relatively large organic molecules.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations often utilize functionals like B3LYP in conjunction with basis sets such as 6-31G* to accurately predict bond lengths, bond angles, and dihedral angles. nih.gov The optimized geometry reveals a non-planar structure for the dihydroacridine core, with the phenyl group adopting a specific orientation relative to the acridine (B1665455) moiety. This structural arrangement is crucial in determining the molecule's electronic properties.
The electronic structure of this compound is characterized by a π-conjugated system extending over the acridine and phenyl rings. DFT calculations provide a detailed picture of the electron density distribution within the molecule. The nitrogen atom in the dihydroacridine ring and the phenyl substituent significantly influence the electronic landscape. These theoretical models are instrumental in understanding the interplay between the geometric and electronic features of the molecule.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. youtube.comlibretexts.org For this compound derivatives, DFT calculations show that the HOMO is typically localized on the electron-rich dihydroacridine moiety, specifically involving the nitrogen atom. nih.gov Conversely, the LUMO is often distributed over the π-system of the acceptor fragment or the entire molecule. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and its absorption and emission properties. malayajournal.org A smaller HOMO-LUMO gap generally indicates that the molecule can be more easily excited. In derivatives of 9,10-dihydroacridine (B10567), the nature of the substituents can significantly modulate the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.net
Table 1: Frontier Molecular Orbital Energies of Selected Dihydroacridine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2AC-PYD | -5.13 | -1.53 | 3.60 |
Note: Data for a derivative of 9,9-dimethyl-9,10-dihydroacridine (B1200822) (2AC-PYD). The HOMO and LUMO levels are indicative of the electronic properties of the dihydroacridine core.
DFT calculations can be used to predict the redox potentials of molecules, which are measures of their ability to donate or accept electrons. aalto.fimdpi.comnih.gov The ionization potential, related to the ease of removing an electron, can be estimated from the HOMO energy. Theoretical calculations of redox potentials for dihydroacridine derivatives have shown good correlation with experimental values obtained from techniques like cyclic voltammetry. nih.gov These predictions are valuable for designing molecules with specific electron-donating or electron-accepting properties for applications in areas like organic electronics.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the properties of molecules in their electronically excited states. chemrxiv.orgscirp.org It allows for the calculation of excitation energies, oscillator strengths (which relate to the intensity of electronic transitions), and the characterization of the nature of these excited states.
TD-DFT calculations are instrumental in characterizing the lowest singlet (S1) and triplet (T1) excited states of this compound and its derivatives. The energy difference between the S1 and T1 states (ΔE_ST) is a crucial parameter, particularly for applications in thermally activated delayed fluorescence (TADF). Small ΔE_ST values are desirable for efficient reverse intersystem crossing from the triplet to the singlet state. nih.gov
For 10-Methyl-9-phenyl-9,10-dihydroacridine (B12927583), TD-DFT calculations have been used to support the assignment of transient absorption spectra to the T1 state. usc.edu The calculated maximum absorption for the T1 state was found to be in reasonable agreement with experimental observations. usc.edu
Table 2: Calculated Excited State Properties of a Dihydroacridine Derivative
| Compound | S1 Energy (eV) | T1 Energy (eV) | ΔE_ST (eV) |
| 2AC-PYD | 2.68 | 2.59 | 0.09 |
Note: Data for a derivative of 9,9-dimethyl-9,10-dihydroacridine (2AC-PYD). The small ΔE_ST is beneficial for TADF applications. nih.gov
TD-DFT can predict the UV-visible absorption spectra of molecules by calculating the energies and oscillator strengths of electronic transitions. researchgate.net The character of these transitions can also be analyzed. For this compound and related compounds, transitions can be of different types:
π-π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, typically localized on the aromatic rings.
Intramolecular Charge Transfer (ICT): In these transitions, electron density is significantly shifted from one part of the molecule (the donor) to another (the acceptor) upon excitation. For dihydroacridine derivatives, this often involves a charge transfer from the dihydroacridine moiety to an acceptor group.
Hybridized Local and Charge-Transfer (HLCT) states: Some excited states exhibit a mixed character, having contributions from both locally excited (LE) and charge-transfer (CT) states. bohrium.com
The nature of the substituents and the molecular conformation play a significant role in determining the character of the excited states and the positions of the absorption maxima. bohrium.com For instance, in donor-acceptor systems based on dihydroacridine, the S0 → S1 transition is often characterized as an intramolecular charge transfer. nih.gov
Mechanistic Pathways elucidated by Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in unraveling the complex mechanistic pathways governing the behavior of this compound and its derivatives. These theoretical investigations provide a molecular-level understanding that complements experimental observations, offering insights into reaction mechanisms, thermodynamic feasibilities, and structural dynamics that are otherwise difficult to access.
Elucidation of Photochemical Hydride/Hydroxide (B78521) Release Mechanisms
Theoretical studies have significantly clarified the mechanisms by which derivatives of this compound release hydride (H⁻) or hydroxide (OH⁻) ions upon photoexcitation. For 10-methyl-9-phenyl-9,10-dihydroacridine (PhAcrH), computational models support experimental findings that the photochemical hydride release proceeds from the triplet excited state. usc.eduusc.eduresearchgate.net The process is not a single concerted step but rather a stepwise electron/hydrogen-atom transfer mechanism. usc.eduusc.eduresearchgate.net Upon excitation, PhAcrH is oxidized to the corresponding 10-methyl-9-phenylacridinium ion (PhAcr⁺), a stabilized aromatic cation, while the solvent is reduced. usc.eduusc.eduresearchgate.net
In the case of 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine (AcrOH), the solvent environment plays a crucial, computationally-verified role. researchgate.netnih.gov In protic solvents like methanol (B129727), a rapid heterolytic cleavage of the C–O bond occurs from the excited singlet state (S₁) in picoseconds (τ = 108 ps), generating the stable acridinium (B8443388) cation and a hydroxide ion. researchgate.netnih.gov Conversely, in aprotic solvents, this photochemical pathway is suppressed, and the excited state decays primarily through intersystem crossing to the triplet state. researchgate.netnih.gov DFT calculations have suggested that while homolytic C–O bond cleavage is energetically possible in the triplet state, a conical intersection between the triplet (T₁) and ground (S₀) states facilitates a non-radiative decay pathway, leading back to the starting molecule in its ground state rather than producing radical species. bgsu.edu This theoretical insight explains the absence of observable homolytic cleavage products in experimental studies. bgsu.edu
Evaluation of Thermodynamic Driving Forces for Excited-State Processes
A key application of computational chemistry is the quantitative evaluation of thermodynamic parameters that determine the feasibility of photochemical reactions. usc.eduacs.org For derivatives like 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine, the thermodynamic driving forces for both heterolytic (ion pair formation) and homolytic (radical pair formation) C–O bond cleavage in the excited state have been calculated using the Förster energy diagram. bgsu.edu These calculations revealed that both pathways are thermodynamically favorable in both the singlet and triplet excited states. bgsu.edu The computational methodology allows for the precise calculation of free energy changes (ΔG*) associated with these processes, providing a predictive tool for assessing the photochemical potential of related compounds. usc.edubgsu.eduacs.org This theoretical framework is crucial for designing improved organic photohydrides that may operate through a more efficient concerted mechanism. usc.eduusc.eduacs.org
| Excited State | Cleavage Process | Calculated Driving Force (eV) |
|---|---|---|
| Singlet (S₁) | Heterolytic (→ Acr⁺ + OH⁻) | -1.048 |
| Triplet (T₁) | Heterolytic (→ Acr⁺ + OH⁻) | -0.263 |
| Singlet (S₁) | Homolytic (→ Acr• + •OH) | -1.513 |
| Triplet (T₁) | Homolytic (→ Acr• + •OH) | -0.728 |
Conformational Analysis and Torsion Angles
The three-dimensional structure of this compound, including the conformation of the central dihydroacridine ring and the orientation of the C9-phenyl substituent, dictates its electronic properties and reactivity. The dihydroacridine moiety is not planar and typically adopts a boat-like conformation. ekb.eg A critical parameter is the torsion angle between the plane of the phenyl group and the acridine framework.
Crystallographic and computational studies on closely related derivatives provide insight into this conformation. For instance, analysis of 3,3-Dimethyl-9-phenyl-3,4-dihydroacridin-1(2H)-one shows that the fused ring system containing the nitrogen atom is nearly coplanar, while this plane is oriented at a significant angle to the C9-phenyl ring. nih.gov Similarly, theoretical studies on donor-acceptor molecules incorporating a 9,9-dimethyl-9,10-dihydroacridine unit reveal large dihedral (torsion) angles between the dihydroacridine donor and the acceptor moiety. mdpi.com This twisted geometry is a recurring structural motif.
| Compound | Description | Dihedral Angle (°) |
|---|---|---|
| 3,3-Dimethyl-9-phenyl-3,4-dihydroacridin-1(2H)-one | Angle between the coplanar dihydroacridine ring system and the C9-phenyl ring | 74.58 |
This significant torsion angle minimizes steric hindrance and electronically decouples the phenyl substituent from the acridine π-system to some extent, influencing the molecule's photophysical properties.
Spin-Flip Switching and Exciton Production Efficiency
The 9,10-dihydroacridine framework serves as an effective electron-donating moiety in advanced materials designed for organic light-emitting diodes (OLEDs), particularly those utilizing Thermally Activated Delayed Fluorescence (TADF). mdpi.com The efficiency of these materials hinges on their ability to harvest non-emissive triplet excitons and convert them into emissive singlet excitons through a process called reverse intersystem crossing (RISC), which involves a "spin-flip."
Computational studies on donor-acceptor molecules containing a 9,9-dimethyl-9,10-dihydroacridine unit show that the energy of the first triplet excited state (T₁) can be very close to that of the first singlet charge-transfer excited state (S₁). mdpi.com This small energy gap between the singlet and triplet states (ΔE_ST) is a critical prerequisite for efficient RISC. Thermal energy at room temperature is sufficient to drive the spin-flip transition from the T₁ state back to the S₁ state, from which light can be emitted. The efficiency of this triplet exciton production and subsequent conversion (spin-flip switching) is therefore fundamentally linked to the electronic structure, which can be predicted and fine-tuned using theoretical calculations. mdpi.com The twisted geometry induced by the dihydroacridine donor helps to separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which reduces ΔE_ST and thus promotes the TADF mechanism. mdpi.com
Structure Activity and Structure Property Relationship Studies
Influence of Substituent Effects on Reactivity
The reactivity of the 9,10-dihydroacridine (B10567) scaffold can be significantly influenced by the nature and position of substituents. The electronic properties of substituents on the phenyl ring at the 9-position, as well as on the acridine (B1665455) core itself, can alter the electron density distribution across the molecule, thereby affecting its susceptibility to chemical reactions. For instance, the presence of electron-donating or electron-withdrawing groups can modulate the ease of oxidation, the stability of reactive intermediates, and the kinetics of various reactions.
Computational studies have been employed to understand the energetic and reactivity properties of 9,10-dihydroacridine. By analyzing electrostatic potential surfaces and frontier molecular orbitals, researchers can infer the reactivity of the compound. Properties such as HOMO-LUMO energy gaps and ionization potentials provide quantitative measures of a molecule's reactivity. researchgate.net The introduction of substituents can alter these parameters; for example, electron-donating groups typically raise the HOMO energy level, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups lower the LUMO energy level, rendering it more prone to nucleophilic attack.
Modulating Photophysical Properties through Structural Variations
Impact of N-Substitution on Hydride/Hydroxide (B78521) Release Efficiency
N-substitution on the 9,10-dihydroacridine ring system plays a pivotal role in the efficiency of light-induced hydride or hydroxide release. In the case of 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine, photochemical cleavage of the C-O bond leads to the generation of a hydroxide ion and the 10-methyl-9-phenylacridinium cation. researchgate.netnih.gov The efficiency of this process is highly dependent on the solvent environment. In protic solvents, a rapid heterolytic cleavage is observed, while in aprotic solvents, intersystem crossing becomes the dominant pathway. nih.govbgsu.edu
The substitution at the nitrogen atom (N-10 position) influences the stability of the resulting acridinium (B8443388) cation and the kinetics of the release. For instance, the excited-state hydride release from 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) has been shown to proceed through a stepwise electron/hydrogen-atom transfer mechanism from the triplet excited state. researchgate.net The nature of the N-substituent can affect the lifetime of the excited state and the quantum yield of the ion release.
| Compound | Solvent | Process | Lifetime | Reference |
| 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine | Protic | Heterolytic C-O cleavage | 108 ps | nih.gov |
| 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine | Aprotic | Intersystem Crossing | - | nih.gov |
| 10-methyl-9-phenyl-9,10-dihydroacridine | Acetonitrile (B52724)/water | Hydride release | - | researchgate.net |
| 9-methoxy-10-methyl-9-phenyl-9,10-dihydroacridine | Methanol (B129727) | Heterolytic C-OMe cleavage | 83 ps | bgsu.edu |
Effect of Phenyl Substituent on Emission and Charge Transfer
Substituents on the 9-phenyl group can significantly modulate the emission properties and intramolecular charge transfer (ICT) characteristics of 9-Phenyl-9,10-dihydroacridine derivatives. The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can alter the energy levels of the frontier molecular orbitals, thereby influencing the absorption and emission spectra. rsc.orgresearchgate.net
For example, attaching a strong electron-donating group can lead to a bathochromic (red) shift in the emission spectrum due to the stabilization of the excited state through enhanced ICT. Conversely, a strong electron-withdrawing group can cause a hypsochromic (blue) shift or quenching of fluorescence. rsc.orgresearchgate.net This is because the phenyl moiety can act as either an electron donor or acceptor in the photoinduced electron transfer (PET) process, depending on the nature of the substituent. rsc.org The rate of this PET can be significantly faster than the rate of radiative decay, thus playing a crucial role in the deactivation of the excited state. rsc.orgresearchgate.net
| Phenyl Substituent | Effect on Fluorescence | Mechanism | Reference |
| Electron-donating (e.g., Amino) | Quenching | Intramolecular Photoinduced Electron Transfer (PET) | rsc.orgresearchgate.net |
| Electron-withdrawing (e.g., Nitro) | Quenching | Intramolecular Photoinduced Electron Transfer (PET) | rsc.orgresearchgate.net |
| t-Butyl or Carboxyl | Smaller decrease | Intramolecular Photoinduced Electron Transfer (PET) | rsc.orgresearchgate.net |
Linking Topology and its Influence on Excited States and Triplet Harvesting
The way in which chromophoric units are linked together in a molecule, known as the linking topology, has a profound impact on the nature of the excited states and the efficiency of triplet harvesting. In the context of 9,10-dihydroacridine derivatives, the spatial arrangement and connectivity of different molecular fragments can influence the rates of intersystem crossing (ISC) and reverse intersystem crossing (RISC), which are critical processes for harvesting triplet excitons in applications like organic light-emitting diodes (OLEDs).
For the parent 9,10-dihydroacridine, the intersystem crossing lifetime is reported to be 8.2 ns, with a triplet state lifetime of 0.52 µs. researchgate.net The introduction of heteroatoms can significantly enhance ISC efficiency. While specific studies on the linking topology of this compound are not detailed in the provided results, the general principle holds that modifying the linkage between the dihydroacridine core and other moieties can alter the spin-orbit coupling, which in turn affects the ISC rate. For instance, creating donor-acceptor structures with a large dihedral angle between the donor and acceptor units can lead to a small energy gap between the singlet and triplet excited states, facilitating thermally activated delayed fluorescence (TADF). nih.gov
Role of Bridging Atoms (e.g., Si in Dihydrophenazasiline)
The nature of the bridging atom in the central ring of the dihydroacridine framework significantly influences the molecule's photophysical properties. Replacing the carbon atom at the 9-position with a different atom, such as silicon in dihydrophenazasiline, can lead to substantial changes in the electronic structure and, consequently, the emission and charge transfer characteristics.
Silicon, being in the same group as carbon but with a lower ionization energy and higher electron affinity, can lead to a lower singlet excitation energy. nih.gov The presence of a Si-Si bond in bridged disilanes has been shown to be key for excimer formation in non-polar solvents. nih.gov While direct data on dihydrophenazasiline containing a 9-phenyl group is not available in the search results, the principle of σ-π mixing in organosilanes suggests that incorporating silicon into the acridine framework would enhance conjugation and alter the photophysical properties. nih.gov The Si-Si sigma bonds are, however, susceptible to cleavage upon excessive UV exposure, which is a potential limitation for applications. nih.gov
Thermal Stability Correlation with Molecular Structure
The thermal stability of this compound derivatives is intrinsically linked to their molecular structure. The rigidity of the molecular backbone and the nature of the substituents play crucial roles in determining the decomposition temperature. For instance, the introduction of bulky and rigid substituents, such as phenyl rings at the C9 position, can enhance the thermal and morphological stability of the molecule.
Derivatives of 9,9-dimethyl-9,10-dihydroacridine (B1200822) have been shown to possess high thermal stabilities, with 5% weight loss temperatures recorded at 314 °C and 336 °C for certain compounds. nih.gov The ability of some of these derivatives to form glass, with glass transition temperatures around 80 °C, is also a valuable property for material applications. nih.gov In a study of phenyl acridine-9-carboxylates, the crystal lattices were found to be stabilized predominantly by dispersive interactions between molecules. researchgate.net This indicates that intermolecular forces, which are a function of molecular structure, are key to the stability of the solid-state form.
| Compound Derivative | 5% Weight Loss Temperature (°C) | Glass Transition Temperature (°C) | Reference |
| Pyridazine (B1198779) and 9,9-dimethyl-9,10-dihydroacridine derivative | 336 | 80 | nih.gov |
| Pyridazine and phenoxazine (B87303) derivative | 314 | - | nih.gov |
Correlation of Electrochemical Properties with Structural Features
The electrochemical behavior of molecules based on the this compound framework is intrinsically linked to their structural characteristics. Modifications to this core structure, such as the introduction of various donor or acceptor moieties, significantly influence properties like oxidation potentials, ionization potentials (IP), and the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Studies on 9-substituted 9,10-dihydroacridines have shown that their oxidation potential changes in direct relation to the energy of the HOMO. researchgate.net For instance, in Donor-Acceptor-Donor (D-A-D) systems where 9,9-dimethyl-9,10-dihydroacridine acts as the donor and pyridazine serves as the acceptor, the HOMO levels are predominantly located on the electron-donating dihydroacridine fragments. nih.govresearchgate.net The LUMO, conversely, is situated on the acceptor pyridazine fragment. nih.govresearchgate.net This spatial separation of frontier molecular orbitals is a hallmark of charge-transfer compounds.
Cyclic voltammetry is a key technique used to probe these properties. For example, in a comparative study of D-A-D molecules, the derivative containing the 9,9-dimethyl-9,10-dihydroacridine donor (2AC-PYD) was compared with one containing a phenoxazine donor (2PO-PYD). nih.govresearchgate.net The ionization potentials, determined through these measurements, were found to be only slightly dependent on the specific donor group used, with values of 5.38 eV for the phenoxazine derivative and 5.42 eV for the dihydroacridine derivative. nih.gov Theoretical calculations using Density Functional Theory (DFT) support these experimental findings, confirming the stronger electron-donating nature of phenoxazine compared to the 9,9-dimethyl-9,10-dihydroacridine moiety, which is reflected in their respective HOMO levels. nih.govresearchgate.net
Further exploration into substituted tetrahydroacridines reveals how different functional groups alter the electronic landscape. beilstein-journals.org The introduction of electron-donating methoxy (B1213986) groups can induce an intramolecular charge transfer (ICT) from the donor group to the tetrahydroacridine core. beilstein-journals.org Conversely, electron-withdrawing groups like trifluoromethoxy decrease the electron density in the core structure. beilstein-journals.org These substitutions directly impact the HOMO/LUMO energy levels, which can be estimated from cyclic voltammetry and the onset of absorption spectra. beilstein-journals.org
Table 1: Electrochemical and Optical Properties of Substituted Tetrahydroacridines
This table summarizes the optical band gap (Egopt) estimated from the onset of UV-vis absorption spectra for different 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivatives.
| Compound | Substituent | λonset (nm) | Egopt (eV) |
|---|---|---|---|
| 4a | Phenyl | 363 | 3.37 |
| 4b | 4-Methoxyphenyl | 388 | 3.20 |
| 4c | 4-(Trifluoromethoxy)phenyl | 401 | 3.09 |
| 4d | 3,4-Dimethoxyphenyl | 390 | 3.18 |
Data sourced from reference beilstein-journals.org.
Design Principles for Hybridized Localized Excited and Charge Transfer (HLCT) States
The design of molecules exhibiting Hybridized Localized and Charge Transfer (HLCT) states is a key strategy in developing high-efficiency organic emitters. These materials leverage both a locally excited (LE) state and a charge-transfer (CT) state to improve the utilization of excitons in organic light-emitting diodes (OLEDs). The 9,10-dihydroacridine unit, particularly 9,9-dimethyl-9,10-dihydroacridine, is a powerful electron donor frequently used in the design of HLCT materials. nih.gov
A critical design principle for HLCT emitters is the precise control of the molecular geometry, specifically the torsion angle between the donor and acceptor moieties. nih.govchinesechemsoc.org A large dihedral angle, often approaching 90°, minimizes the conjugation between the donor and acceptor. This spatial separation facilitates the formation of a distinct CT state, where the HOMO is localized on the donor (e.g., dihydroacridine) and the LUMO is on the acceptor. nih.gov For example, replacing a diphenylamine (B1679370) group with the stronger and bulkier 9,9-dimethyl-9,10-dihydroacridine (Ad) group in one molecule (TPAAd-PPI) increased the torsion angle to 89.95°. nih.gov This significant twist, combined with the strong donating ability of the dihydroacridine unit, endowed the molecule with pronounced CT characteristics. nih.gov
The balance between the LE and CT components in the excited state is crucial for high performance. nih.gov This balance can be tuned by modulating the strength of the donor and acceptor groups. chinesechemsoc.org A weaker donor tends to increase the LE component, which can lead to higher photoluminescence quantum yields (PLQY). chinesechemsoc.org By carefully selecting the donor and acceptor and controlling their spatial arrangement, it is possible to create a small energy gap between the lowest singlet excited state (S₁) and a higher-lying triplet state (T₂), while maintaining a larger gap between S₁ and the lowest triplet state (T₁). chinesechemsoc.org This energy landscape facilitates a "hot exciton" reverse intersystem crossing (RISC) process from upper-level triplet states, which is a key mechanism for harvesting triplet excitons in HLCT materials. nih.govnih.gov
The introduction of π-conjugated spacers, such as phenyl rings, between the donor and acceptor is another effective design strategy. nih.govresearchgate.net These spacers can enhance the LE character of the molecule and promote intermolecular interactions that suppress non-radiative decay pathways, leading to significantly higher solid-state fluorescence efficiency. nih.govresearchgate.net
Table 2: Excited State Characteristics of HLCT Molecules
This table illustrates the calculated contributions of Charge Transfer (CT) and Localized Excited (LE) states for different molecular designs.
| Molecule | Key Structural Feature | CT:LE Ratio | Dominant Characteristic |
|---|---|---|---|
| DTPA-PPI | Decreased dihedral angle | 1.0 : 2.4 | LE-dominated HLCT |
| TPAAd-PPI | Strong dihydroacridine donor, large dihedral angle (89.95°) | - | CT-dominated HLCT |
Data sourced from reference nih.gov.
Rational Design of Donor-Acceptor-Donor (DAD) Systems
The rational design of Donor-Acceptor-Donor (D-A-D) molecules is a prominent approach for creating materials with tailored electronic and photophysical properties, particularly for applications like thermally activated delayed fluorescence (TADF). rsc.org In these systems, this compound and its derivatives, such as 9,9-dimethyl-9,10-dihydroacridine, serve as highly effective electron-donating units. nih.govmdpi.com
A primary principle in designing D-A-D systems is the selection of a suitable electron acceptor to pair with the dihydroacridine donor. The acceptor's strength and structure are critical in determining the energy levels of the resulting molecule and the degree of intramolecular charge transfer (ICT). mdpi.com For instance, pyridazine has been successfully used as an acceptor core, coupled with two 9,9-dimethyl-9,10-dihydroacridine donors via Buchwald-Hartwig reactions to form a D-A-D structure. nih.govmdpi.com
The geometry of the D-A-D molecule, particularly the dihedral angles between the donor and acceptor units, plays a crucial role. Large dihedral angles lead to a spatial separation of the HOMO and LUMO. nih.govresearchgate.net In such cases, the HOMO is localized on the donor dihydroacridine units, while the LUMO resides on the central acceptor. nih.govresearchgate.net This separation is a key factor for achieving a small singlet-triplet energy gap (ΔEST), which is a prerequisite for efficient TADF.
Introducing bulky groups into the donor fragment, such as in 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole, is another design strategy to prevent undesirable π-π stacking in the solid state. mdpi.com This morphological control helps maintain the intrinsic properties of the individual molecules in thin films. The symmetric D-A-D topology is often advantageous as it can lead to smaller ΔEST values compared to asymmetric D-A counterparts, promoting more efficient up-conversion from triplet to singlet states. rsc.org By systematically modifying the acceptor core and the linking topology, the charge injection, transport, and luminescent properties of D-A-D materials can be precisely engineered. rsc.org
Table 3: Photophysical Data for D-A-D Compounds with Dihydroacridine Donors
This table presents key photophysical characteristics for a D-A-D compound (2AC-PYD) featuring 9,9-dimethyl-9,10-dihydroacridine donors and a pyridazine acceptor.
| Compound | Emission Peak (Toluene, nm) | S₁ Energy (eV) | T₁ Energy (eV) | ΔEST (eV) |
|---|---|---|---|---|
| 2AC-PYD | 565 | 2.68 | 2.59 | 0.09 |
Data sourced from reference researchgate.net.
Organic Electronic and Optoelectronic Materials
Derivatives of this compound have been extensively investigated for their use in high-performance organic electronic devices. The core structure acts as a robust electron-donating unit, which can be strategically functionalized to create materials with tailored properties for specific roles within complex device architectures, such as in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The 9,10-dihydroacridine framework is a cornerstone in the design of materials for OLEDs, serving critical functions as host materials, hole-transporting layers, and luminescent emitters, particularly those exhibiting aggregation-induced emission (AIE). beilstein-journals.org
In phosphorescent OLEDs (PhOLEDs), the host material plays a crucial role in dispersing the phosphorescent guest emitter and facilitating charge transport to ensure efficient energy transfer. Materials based on 9,10-dihydroacridine are excellent candidates for hosts due to their high triplet energy, which is necessary to confine the triplet excitons on the guest emitter and prevent energy loss. beilstein-journals.org
Researchers have designed novel host materials by incorporating the 9,10-dihydroacridine moiety. For example, two materials, PrFPhAc and PrTPhAc, were developed by linking a 9,9-diphenyl-9,10-dihydroacridine unit with dibenzofuran and dibenzothiophene moieties, respectively. These materials possess suitable triplet energies for red PhOLEDs. A device utilizing the dibenzofuran derivative, PrFPhAc, as the host for a red phosphorescent emitter achieved a superior external quantum efficiency (EQE) of 22%. nih.gov
Another strategy involved the synthesis of 2,6-bis(9,9,10-triphenyl-9,10-dihydroacridin-3-yl)pyridine from a 3-bromo-9,9-diphenyl-9,10-dihydroacridine intermediate. This design resulted in a host material with a high triplet energy of 2.68 eV and excellent thermal stability. When incorporated into PhOLEDs, this host material enabled the fabrication of both blue and red devices with EQEs exceeding 10%. beilstein-journals.org
| Host Material | OLED Color | Max. External Quantum Efficiency (EQE) | Triplet Energy (eV) |
|---|---|---|---|
| PrFPhAc | Red | 22% | - |
| 2,6-bis(9,9,10-triphenyl-9,10-dihydroacridin-3-yl)pyridine | Blue | >10% | 2.68 |
| 2,6-bis(9,9,10-triphenyl-9,10-dihydroacridin-3-yl)pyridine | Red | >10% | 2.68 |
A critical requirement for hole-transporting materials (HTMs) in multilayer OLEDs is high hole mobility, appropriate energy levels for efficient hole injection, and high thermal stability. chemigo.net The electron-rich nature of the 9,10-dihydroacridine core makes it an ideal component for HTMs. beilstein-journals.org
A highly efficient HTM, TPA-2ACR, was synthesized based on a triphenylamine (B166846) core functionalized with two 9,9-dimethyl-9,10-dihydroacridine units. This material demonstrated a high thermal decomposition temperature of 422 °C. chemigo.net When used in a yellow PhOLED, TPA-2ACR exhibited excellent performance, achieving a current efficiency of 55.74 cd/A, a power efficiency of 29.28 lm/W, and an EQE of 21.59%. These results were significantly better than a reference device using the common HTM TAPC. chemigo.netmdpi.com
Similarly, researchers have developed HTMs based on an 8H-indolo[3,2,1-de]acridine core, which also incorporates the acridine structure. These materials showed high triplet energies (above 2.90 eV) and high glass-transition temperatures (above 140 °C), making them suitable for confining excitons in the emissive layer. Devices using these materials as HTMs achieved high quantum efficiencies of over 20% for both green and deep-blue PhOLEDs. researchgate.net
| HTM | OLED Color | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) |
|---|---|---|---|---|
| TPA-2ACR | Yellow | 55.74 | 29.28 | 21.59% |
| FPC-based HTM | Green | - | - | >20% |
| FPC-based HTM | Deep-Blue | - | - | >20% |
Traditional fluorescent materials often suffer from aggregation-caused quenching (ACQ) in the solid state, which limits OLED device efficiency. Materials exhibiting aggregation-induced emission (AIE) overcome this issue, showing strong luminescence in the aggregated or solid state. The twisted, propeller-like structure of 9,10-dihydroacridine derivatives helps to restrict intramolecular motion in the solid state, making them excellent candidates for creating AIE-active luminogens (AIEgens). researchgate.net
Novel AIEgens have been developed by combining the 9,9-dimethyl-9,10-dihydroacridine donor with an electron-accepting phosphoindole oxide core. These materials, named PIO-α-DMAc and PIO-β-DMAc, demonstrated clear AIE properties. researchgate.net When used as the light-emitting layer in non-doped green OLEDs, they achieved high brightness and good electroluminescence efficiencies. researchgate.net
Another AIEgen, bis(3-(9,9-dimethyl-9,10-dihydroacridine)phenyl)sulfone (mSOAD), was used as an emitter in a non-doped blue OLED. This device showed remarkable performance, with an EQE of 14.0%, a maximum current efficiency of 31.7 cd/A, and a power efficiency of 28.4 lm/W. diva-portal.org Furthermore, a three-dimensional AIE-active luminophore, SFX-Ad, was synthesized by substituting a spiro[fluorene-9,9′-xanthene] core with 9,9′-dimethyl-9,10-dihydroacridine. Its highly twisted structure resulted in typical AIE activity, making it a promising material for blue OLEDs. hep.com.cn
| AIEgen | OLED Color | Device Type | Max. External Quantum Efficiency (EQE) | Max. Current Efficiency (cd/A) |
|---|---|---|---|---|
| PIO-α-DMAc / PIO-β-DMAc | Green | Non-doped | - | - |
| mSOAD | Blue | Non-doped | 14.0% | 31.7 |
| SFX-Ad | Blue | - | - | - |
The application of this compound derivatives in the field of organic photovoltaics is an emerging area of research, with theoretical studies indicating their potential. In OPVs, materials must have suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate charge separation and transport.
A computational study using density functional theory (DFT) investigated a series of chromophores for fullerene-free organic solar cells. One of the designed molecules, TAZD4, featured a 9,9-diphenyl-10-(p-tolyl)-9,10-dihydroacridine moiety as an electron donor. nih.gov The theoretical calculations revealed that this compound possesses a relatively large energy gap (Egap) between its HOMO and LUMO levels. A large Egap is often correlated with a higher open-circuit voltage (Voc), a key parameter for solar cell efficiency. nih.gov The calculated Voc for a device using TAZD4 as the donor and the common acceptor PC61BM was predicted to be 1.69 V, suggesting its potential for high-performance OPVs. nih.gov While experimental device fabrication and testing are needed to validate these theoretical findings, the results highlight the promise of this class of compounds as donor materials in OPV applications.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) | Predicted Open-Circuit Voltage (Voc) (V) |
|---|---|---|---|---|
| TAZD4 | -5.07 | -2.35 | 2.72 | 1.69 |
Organic field-effect transistors are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. While the broader class of acridine-based compounds has been explored for various roles in organic electronics, the specific application of this compound as the primary charge-transporting semiconductor in OFETs is not yet widely reported in scientific literature. Research has often focused on other heterocyclic compounds or fused aromatic systems for achieving high mobility. The inherent non-planar structure of this compound, which is advantageous for preventing quenching in OLEDs, may present challenges for the dense molecular packing typically required for efficient charge transport in OFETs. Further research and molecular engineering would be necessary to explore and optimize derivatives of this compound for potential use in high-performance transistor applications.
Components for Organic Light-Emitting Diodes (OLEDs)
Organic Photohydrides and Solar Energy Conversion
Derivatives of this compound, such as 10-Methyl-9-phenyl-9,10-dihydroacridine, have been investigated as organic photohydrides. These molecules can store and release a hydride ion (H⁻) upon light excitation, a process central to solar energy conversion strategies.
The reduced form of nicotinamide adenine dinucleotide (NADH) is a crucial biological cofactor that facilitates hydride transfer reactions in metabolic processes. Dihydroacridine derivatives are structurally and functionally similar to NADH and are studied as "NADH analogues". acs.org The core of this mimicry lies in the ability to donate a hydride, driven by the formation of a stable, aromatized acridinium cation, which is analogous to the conversion of NADH to NAD⁺. acs.org
The ability to photochemically release a hydride makes these NADH analogues promising candidates for the generation of solar fuels. acs.org By using the energy from photons, these organic structures can drive the reduction of substrates like protons (H⁺) to produce hydrogen gas (H₂), a clean and energy-dense fuel. acs.org
In studies involving 10-Methyl-9-phenyl-9,10-dihydroacridine (PhAcrH) in an acetonitrile/water mixture, photoirradiation leads to the oxidation of the dihydroacridine to its corresponding acridinium ion (PhAcr⁺). acs.org Concurrently, the solvent is reduced, resulting in the formation of hydrogen gas. acs.org Gas chromatography analysis has confirmed the production of hydrogen in this process, demonstrating a viable pathway for the photoreduction of water. acs.org Although the yields may vary, one study reported that upon photoirradiation, 52% of the PhAcrH was converted to the PhAcr⁺ ion, with a corresponding hydrogen formation of 2.5%. acs.org
Table 1: Photohydride Properties of 10-Methyl-9-phenyl-9,10-dihydroacridine
| Property | Finding | Source(s) |
| Function | NADH Analogue | acs.org |
| Excited State | Triplet Excited State | acs.org |
| Hydride Release Mechanism | Stepwise electron/hydrogen-atom transfer | acs.org |
| Photochemical Product | 10-Methyl-9-phenylacridinium ion | acs.orgacs.org |
| Application | Solar Fuel (Hydrogen) Production | acs.org |
| Observed H₂ Formation | 2.5% | acs.org |
Supramolecular Chemistry and Host-Guest Systems
The rigid, aromatic structure of the acridine core makes it a valuable building block in supramolecular chemistry, where non-covalent interactions are used to construct larger, functional assemblies.
The acridine scaffold, particularly when functionalized with other coordinating groups, can act as a ligand for transition metals. While this compound itself is not a classic ligand, its oxidized acridine form and related derivatives are used to create complex metal-containing structures. For instance, ligands have been synthesized from a 9-phenylacridine precursor by adding phosphino groups, which then coordinate with metals like nickel, palladium, and platinum. acs.org
In other designs, the acridine heterocycle, bearing two pyridine (B92270) coordinating units, has been used to create a tridentate ligand that binds to ruthenium(II). acs.org Acridine-based PNP-pincer ligands have also been developed that can coordinate with various transition metals. acs.org Interestingly, in some iron complexes with methylene-extended acridine ligands, the acridine nitrogen atom does not coordinate to the metal, leading to a bidentate coordination mode rather than the expected tridentate pincer formation. acs.org The absorption wavelengths of these metal complexes often exhibit a red shift into the visible light region, which is attributed to a metal-to-ligand charge transfer (MLCT) to the broad π* orbitals of the acridine moiety. acs.org
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The acridine structure can be incorporated into these frameworks. In one example, a novel MOF was synthesized using Cd(II) salts and an organic acid, where protonated acridine cations act as guests encapsulated within the grids of the 2D double-layer framework. mdpi.com This demonstrates the role of acridine derivatives in creating host-guest systems within highly ordered, porous materials like MOFs. mdpi.com
The scientific literature reviewed did not provide specific examples of this compound or its close derivatives functioning as receptors for the molecular recognition of fullerene molecules.
Fluorescent Probes for Chemical Sensing
Design of Probes based on Aromatization of Dihydroacridines
A key strategy in designing fluorescent probes using the dihydroacridine framework is based on the principle of oxidative aromatization. nih.gov The 9,10-dihydroacridine structure is non-fluorescent. However, when it is oxidized, it transforms into its aromatic acridine counterpart, which is typically highly fluorescent. This "off-on" switching mechanism forms the basis for a sensitive detection method.
Researchers have successfully developed probes where the non-fluorescent 9,10-dihydroacridine derivative is selectively oxidized by a specific reactive species. This targeted reaction triggers the aromatization of the dihydroacridine ring, leading to a significant increase in fluorescence intensity, thus signaling the presence of the target species. nih.govnih.gov This design principle has been effectively applied in creating probes for various biological and environmental analytes. nih.govrsc.org
Emerging Research Frontiers and Future Perspectives
Novel Synthetic Routes and Catalytic Approaches
The development of efficient and versatile synthetic methods is crucial for exploring the full potential of 9-phenyl-9,10-dihydroacridine derivatives. While classical methods like the Bernthsen acridine (B1665455) synthesis, which condenses diphenylamine (B1679370) with carboxylic acids using zinc chloride, remain relevant, contemporary research is focused on improving efficiency, yield, and substrate scope through novel catalytic and multi-component strategies. pharmaguideline.com
Recent advancements include:
Multi-component Reactions: A sustainable approach involves a three-component reaction catalyzed by Cerium(IV), followed by microwave-assisted thermal cyclization. nih.govsemanticscholar.org This method allows for the construction of complex dihydroacridin-9-ones from simple precursors like chalcones, anilines, and β-ketoesters in a single chromatographic step. nih.gov
Palladium-Catalyzed Reactions: Cross-coupling reactions, such as the Buchwald-Hartwig amination, are being employed to synthesize donor-acceptor type molecules incorporating the 9,10-dihydroacridine (B10567) moiety. nih.gov This approach is particularly useful for creating materials for optoelectronic applications.
Improved Cyclization Techniques: Researchers have identified limitations in traditional acid-catalyzed cyclization methods for preparing 9,9-disubstituted 9,10-dihydroacridines, which can be plagued by competing elimination reactions. nih.gov Improved, more reliable procedures have been developed to avoid these side reactions and ensure the correct isomeric products. nih.gov
Nucleophilic Aromatic Substitution of Hydrogen (SNH): A notable strategy for functionalizing the acridine core involves the direct nucleophilic aromatic substitution of a hydrogen atom. This has been successfully used to synthesize 9-phosphoryl-9,10-dihydroacridines by reacting acridine with corresponding phosphonates at elevated temperatures, achieving high yields. frontiersin.orgnih.gov
These modern synthetic strategies offer greater control over the final molecular architecture, enabling the precise tuning of the electronic and steric properties of this compound derivatives for specific applications.
| Synthetic Method | Key Features | Catalyst/Conditions | Typical Products |
| Bernthsen Synthesis | Condensation of diphenylamine and carboxylic acids. pharmaguideline.com | Zinc chloride, heat. pharmaguideline.com | Substituted acridines. pharmaguideline.com |
| Multi-component Reaction | Three-component synthesis followed by cyclization. nih.gov | Ce(IV) catalyst, microwave irradiation. nih.govsemanticscholar.org | 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones. nih.gov |
| Buchwald-Hartwig Coupling | Cross-coupling of brominated precursors with dihydroacridine. nih.gov | Palladium complexes (e.g., Pd2(dba)3) and ligands (e.g., X-Phos). nih.gov | Donor-acceptor molecules for TADF. nih.gov |
| SNH Functionalization | Direct substitution of hydrogen on the acridine ring. nih.gov | Heat, argon atmosphere. nih.gov | 9-Phosphoryl-9,10-dihydroacridines. nih.gov |
Deeper Understanding of Excited-State Dynamics and Reaction Pathways
The photochemical behavior of this compound is central to its application in areas like photocatalysis and sensing. Research is actively exploring its excited-state dynamics to understand and control its reactivity upon light absorption.
Upon excitation, derivatives such as 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) can undergo oxidation to the corresponding acridinium (B8443388) ion. usc.edu This process is particularly significant in the context of developing organic photohydrides for solar fuel generation. usc.edu Studies using steady-state and time-resolved UV/vis absorption spectroscopy have revealed that hydride release occurs from the triplet excited state through a stepwise electron/hydrogen-atom transfer mechanism. usc.edu In the absence of a suitable substrate or protic solvent, the excited state decays back to the ground state via intersystem crossing without net photochemistry. usc.edu
Another critical reaction pathway is the oxidative aromatization of the dihydroacridine ring. This transformation from a non-fluorescent 9,10-dihydroacridine to a highly fluorescent acridine product forms the basis for developing chemical sensors. nih.gov For instance, this compound-4-carboxylic acid has been identified as a highly selective and rapid-responding fluorescent probe for peroxynitrite (ONOO⁻). nih.gov The presence of peroxynitrite triggers the oxidation, leading to a more than 100-fold enhancement in fluorescence, a signal that is not replicated by other common oxidants. nih.gov
Understanding these fundamental processes—including the lifetimes of excited states, the mechanisms of charge and atom transfer, and the conditions favoring specific reaction pathways like aromatization—is key to optimizing the performance of dihydroacridine-based systems.
| Process | Description | Key Intermediates/States | Potential Application |
| Photohydride Release | Light-induced release of a hydride ion (H⁻). usc.edu | Triplet excited state, acridinium ion. usc.edu | Solar fuel production. usc.edu |
| Oxidative Aromatization | Conversion of the dihydroacridine to the aromatic acridine. nih.gov | Oxidizing agent (e.g., peroxynitrite). nih.gov | Fluorescent probes and sensors. nih.gov |
| Excited-State Decay | Non-reactive decay back to the ground state. usc.edu | S₁ → T₁ → S₀ intersystem crossing. usc.edu | Baseline photophysical behavior. usc.edu |
Rational Design of Multi-Functional Dihydroacridine Materials
The concept of integrating multiple functionalities into a single molecular platform is a major driver in modern materials science. mdpi.com The this compound core is an excellent scaffold for this purpose due to its tunable electronic properties and versatile substitution points. The rational design of these materials involves strategically modifying the core structure to achieve a combination of desired optical, electronic, or biological activities. aalto.fi
Examples of rationally designed multi-functional dihydroacridine materials include:
Therapeutics for Neurodegenerative Diseases: By attaching phosphoryl groups at the 9-position, researchers have developed dihydroacridine derivatives that exhibit a suite of properties relevant to treating Alzheimer's disease. frontiersin.orgnih.gov These compounds act as butyrylcholinesterase (BChE) inhibitors, possess high antioxidant and radical-scavenging activity, and can inhibit the self-aggregation of β-amyloid peptides. frontiersin.orgnih.gov
Thermally Activated Delayed Fluorescence (TADF) Emitters: For applications in organic light-emitting diodes (OLEDs), dihydroacridine units are used as strong electron-donor moieties. mdpi.com When coupled with an electron-acceptor core, such as pyridazine (B1198779), the resulting donor-acceptor molecules exhibit TADF, a mechanism that allows for harvesting both singlet and triplet excitons to achieve high internal quantum efficiencies in OLEDs. nih.govresearchgate.net
Selective Bio-probes: As mentioned previously, the strategic placement of a carboxylic acid group on the this compound structure yields a highly selective fluorescent probe for peroxynitrite. nih.gov This demonstrates how rational design can convert a simple photo-redox process into a sophisticated detection tool for specific reactive oxygen species in biological systems. nih.gov
The design process often involves balancing various properties, such as solubility, thermal stability, and specific biological or photophysical functions, by carefully selecting and positioning functional groups on the dihydroacridine framework. nih.govfrontiersin.org
Advanced Computational Modeling for Predictive Material Science
Computational chemistry has become an indispensable tool for accelerating the design and discovery of new materials based on this compound. Advanced modeling techniques allow researchers to predict molecular properties and reaction outcomes, thereby guiding synthetic efforts toward the most promising candidates.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations are widely used to determine the optimized geometries, electronic structures, and energies of ground and excited states of dihydroacridine derivatives. nih.gov This method helps in understanding the distribution of highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO), which is crucial for designing donor-acceptor systems for TADF emitters and predicting their electronic characteristics. researchgate.net
Thermodynamic Parameter Evaluation: Computational methods are employed to evaluate the thermodynamic parameters for key chemical events, such as the release of a hydride ion, hydrogen atom, or electron from the dihydroacridine core. usc.edu This is vital for the rational design of organic photohydrides with improved efficiency.
Molecular Docking and Dynamics: In the context of drug design, molecular docking and dynamics simulations are used to predict how dihydroacridine derivatives interact with biological targets like enzymes (e.g., cholinesterases). frontiersin.orgnih.gov These simulations help explain the experimentally observed inhibitory activity and selectivity, providing a structural basis for further optimization. frontiersin.org
Prediction of Pharmacokinetic Properties: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new drug candidates. nih.gov For dihydroacridine-based therapeutics, these predictions can assess properties like blood-brain barrier permeability and potential toxicity early in the design phase. nih.gov
The integration of machine learning with first-principles calculations is an emerging frontier that promises to deliver even more accurate predictions of material properties, such as infrared spectra at finite temperatures, further enhancing the predictive power of computational material science. nih.gov
Exploration of New Application Domains beyond Current Scope
While this compound and its derivatives have established roles in photocatalysis and materials for OLEDs, ongoing research is continuously uncovering novel application domains. The unique reactivity and photophysical properties of this scaffold make it a candidate for solving challenges in diverse fields.
Emerging and future application areas include:
Photodynamic Therapy and Bioimaging: The ability of the dihydroacridine core to be oxidized to a fluorescent acridine suggests potential in developing "pro-drugs" or "pro-probes." A non-toxic, non-fluorescent dihydroacridine could be selectively activated by specific biological triggers (e.g., reactive oxygen species prevalent in cancer cells) to release a cytotoxic acridine derivative or to "turn on" fluorescence for imaging purposes. The anticancer activity of the parent compound, 9-phenylacridine, has already been noted, showing promise for its dihydro- precursor in such strategies. nih.gov
Solar Energy Conversion and Storage: The investigation of dihydroacridines as organic photohydrides is a step toward creating systems for solar fuel generation. usc.edu Future work could focus on integrating these molecules into larger systems for the photochemical reduction of protons to hydrogen or carbon dioxide to methanol (B129727), contributing to renewable energy technologies. usc.edu
Advanced Sensors and Diagnostics: Building on the success of the peroxynitrite probe, new derivatives could be designed for the selective detection of other biologically or environmentally important analytes. nih.gov By modifying the substituents, the selectivity and sensitivity can be tuned for targets ranging from metal ions to other reactive nitrogen or oxygen species.
Multi-functional Agents for Complex Diseases: The development of dihydroacridines with combined anticholinesterase, antioxidant, and anti-amyloid aggregation properties for Alzheimer's disease is a prime example of a multi-target therapeutic strategy. frontiersin.orgnih.gov This approach could be extended to other complex diseases where multiple pathological pathways are involved, designing single molecules capable of modulating several targets simultaneously.
The continued exploration of these frontiers relies on interdisciplinary collaboration, combining novel synthetic chemistry with advanced spectroscopy, computational modeling, and biological evaluation to unlock the full potential of the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 9-phenyl-9,10-dihydroacridine derivatives?
- Methodological Answer : A common approach involves photochemical reactions using UV/visible light (385–405 nm) to induce radical coupling in hydrogen-donor solvents like toluene. For example, irradiation of isoxazolyl-substituted acridines with LED light generates target compounds via radical intermediates . Alternative routes include cyclization reactions mediated by iodine, as observed in the formation of 9-phenyl-9,10-dihydrophenanthrene derivatives .
Q. How can the photochemical behavior of this compound derivatives be characterized experimentally?
- Methodological Answer : Ultrafast transient absorption spectroscopy (femtosecond to nanosecond timescales) is critical for probing excited-state dynamics. For instance, solvent polarity dictates reaction pathways: in protic solvents, heterolytic C–O bond cleavage occurs (τ = 108 ps), while aprotic solvents favor intersystem crossing . Time-resolved fluorescence spectroscopy can further quantify recombination lifetimes of photogenerated species (e.g., Acr⁺ and OH⁻ recombination >100 μs) .
Q. What crystallographic techniques are suitable for structural elucidation of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using programs like SHELX (e.g., SHELXL for refinement) is the gold standard. SHELX workflows are robust for resolving hydrogen positions and verifying dihedral angles in polycyclic frameworks, even with twinned or high-resolution data .
Advanced Research Questions
Q. How do solvent effects and substituents influence the photocyclization efficiency of this compound derivatives?
- Methodological Answer : Computational studies (DFT) combined with experimental kinetics reveal that electron-donating substituents stabilize charge-transfer states, enhancing cyclization yields. For example, iodine-mediated photocyclization shows a threshold iodine concentration (>10⁻³ M) for product selectivity, with solvent polarity modulating radical lifetimes . Transient absorption data corroborate that protic solvents accelerate heterolysis by stabilizing ionic intermediates .
Q. Can this compound derivatives serve as thermally activated delayed fluorescence (TADF) emitters in OLEDs?
- Methodological Answer : Yes, derivatives like DMAC-DPS (with diphenylsulfone and dihydroacridine units) exhibit TADF via small singlet-triplet energy gaps (ΔEST ≈ 0.06–0.43 eV). Key metrics include photoluminescence quantum yields (PLQY) up to 37% in toluene and external quantum efficiencies (EQE) >20% in OLED devices. Solid-state PLQY improvements arise from suppressed vibrational quenching .
Q. How can computational methods resolve contradictions in experimental data for dihydroacridine-based systems?
- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP with exact-exchange terms) accurately predict redox potentials and ionization energies (e.g., IP = 5.28–5.33 eV for DAD compounds), aligning with cyclic voltammetry data . For conflicting photophysical results, time-dependent DFT (TD-DFT) simulations clarify solvent-dependent emission profiles and triplet-state contributions .
Q. What mechanistic insights explain the selective fluorescence enhancement of this compound probes for peroxynitrite (ONOO⁻)?
- Methodological Answer : Oxidative aromatization by ONOO⁻ converts nonfluorescent dihydroacridines to acridines, with >100-fold fluorescence enhancement. Selectivity arises from ONOO⁻’s unique ability to cleave C–N bonds without interference from ROS (e.g., O₂⁻, H₂O₂). Confocal microscopy validates intracellular ONOO⁻ detection with minimal cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
